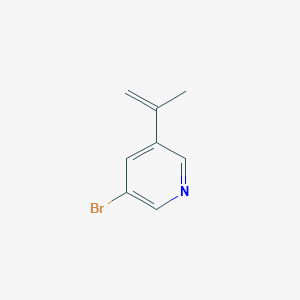

3-Bromo-5-(prop-1-en-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFYCJVNLMTQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634075 | |

| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40472-88-6 | |

| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Bromo-5-(prop-1-en-2-yl)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Synthetic Strategy

The recommended synthetic pathway for this compound involves a selective mono-coupling of 3,5-dibromopyridine with isopropenylboronic acid pinacol ester. This approach offers high functional group tolerance and typically proceeds under mild reaction conditions. The selectivity of the reaction, targeting one of the two bromine atoms on the pyridine ring, can be controlled by careful selection of the catalyst, ligand, and reaction conditions.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with 3,5-dibromopyridine to form a Pd(II) intermediate.

-

Transmetalation: The isopropenyl group is transferred from the boronic ester to the palladium center, forming a new organopalladium complex. This step is facilitated by a base.

-

Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocol

The following is a detailed experimental protocol adapted from established procedures for Suzuki-Miyaura couplings of dihalopyridines.[1][2][3][4]

Materials:

-

3,5-Dibromopyridine

-

Isopropenylboronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-dibromopyridine (1.0 eq.), isopropenylboronic acid pinacol ester (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and potassium carbonate (2.0 eq.).

-

Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for Suzuki-Miyaura cross-coupling reactions of substituted bromopyridines, providing an expected range for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| 3,5-Dibromopyridine | 1.0 eq. | [1] |

| Isopropenylboronic acid pinacol ester | 1.1 - 1.5 eq. | [4] |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 - 0.05 eq. | [3] |

| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 eq. | [4] |

| Reaction Conditions | ||

| Solvent System | 1,4-Dioxane/Water (4:1) | [4] |

| Temperature | 80 - 110 °C | [4] |

| Reaction Time | 12 - 24 hours | [1] |

| Expected Outcome | ||

| Yield | 60 - 85% | [3][4] |

| Purity | >95% after chromatography | [5] |

Characterization Data

The following table provides predicted and literature-based characterization data for this compound.

| Analysis | Expected Data | Reference |

| ¹H NMR | δ (ppm): ~8.5 (s, 1H, H2-py), ~8.0 (s, 1H, H4-py), ~7.8 (s, 1H, H6-py), ~5.4 (s, 1H, =CH₂), ~5.1 (s, 1H, =CH₂), ~2.1 (s, 3H, -CH₃) | [6][7][8] |

| ¹³C NMR | δ (ppm): ~150 (C2-py), ~148 (C6-py), ~140 (C4-py), ~138 (C-alkene), ~122 (C5-py), ~120 (C3-py), ~115 (=CH₂), ~22 (-CH₃) | [9][10] |

| Mass Spectrometry (EI) | m/z: 197/199 (M⁺, Br isotope pattern), 182/184 ([M-CH₃]⁺), 118 ([M-Br]⁺) | [11][12] |

| Appearance | Colorless to pale yellow oil or low-melting solid | General observation |

This technical guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory setup to achieve the best possible results.

References

- 1. benchchem.com [benchchem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Pyridine, 3-bromo- [webbook.nist.gov]

- 12. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-5-isopropenylpyridine

Disclaimer: Direct experimental data for 3-Bromo-5-isopropenylpyridine is limited in publicly available scientific literature. This guide has been compiled using data from structurally analogous compounds, particularly 3-bromo-5-vinylpyridine, and general principles of organic chemistry. The information provided should be considered as a predictive and comparative analysis.

This technical guide provides a comprehensive overview of the estimated physicochemical properties, potential synthetic routes, analytical methodologies, and likely biological activities of 3-Bromo-5-isopropenylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

The physicochemical properties of 3-Bromo-5-isopropenylpyridine are crucial for its handling, formulation, and biological interactions. The data presented in Table 1 are estimated based on the known properties of similar compounds, such as 3-bromo-5-vinylpyridine and other substituted pyridines. The isopropenyl group, being slightly larger and more electron-donating than a vinyl group, is expected to have a minor influence on these properties.

| Property | Estimated Value | Reference Compound(s) |

| Molecular Formula | C₈H₈BrN | - |

| Molecular Weight | 198.06 g/mol | - |

| Appearance | Colorless to light yellow liquid | 3-bromo-5-vinylpyridine |

| Boiling Point | ~220-230 °C at 760 mmHg | 3-bromo-5-vinylpyridine (217.1 °C)[1] |

| Density | ~1.45 g/cm³ | 3-bromo-5-vinylpyridine (1.48 g/cm³)[2][3] |

| Refractive Index | ~1.59 | 3-bromo-5-vinylpyridine (1.605)[1] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, chloroform) | General solubility of similar organic compounds |

| pKa | ~2.5 - 3.0 | 3-bromo-5-vinylpyridine (~2.51)[1] |

Synthesis and Experimental Protocols

A plausible synthetic route for 3-Bromo-5-isopropenylpyridine is via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, from 3,5-dibromopyridine.

Proposed Synthetic Route: Suzuki Coupling

Caption: Proposed Suzuki coupling synthesis of 3-Bromo-5-isopropenylpyridine.

Experimental Protocol: Suzuki Coupling Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask, add 3,5-dibromopyridine (1 equivalent), isopropenylboronic acid pinacol ester (1.1 equivalents), and potassium carbonate (3 equivalents).

-

Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 20 minutes.

-

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture under an argon atmosphere.

-

Reaction Conditions: Heat the mixture to 90 °C and stir vigorously for 12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Bromo-5-isopropenylpyridine.

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized 3-Bromo-5-isopropenylpyridine.

Experimental Workflow for Analysis

Caption: Workflow for the purification and analysis of 3-Bromo-5-isopropenylpyridine.

Detailed Experimental Protocols for Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons on the pyridine ring and vinyl protons of the isopropenyl group, as well as a methyl singlet.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Analysis: Obtain the mass spectrum to determine the molecular weight and isotopic pattern, which will be characteristic of a monobrominated compound.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: [4]

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or use an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum. Key vibrational bands would include C-H stretching of the aromatic ring and isopropenyl group, C=C and C=N stretching of the pyridine ring, and the C-Br stretching frequency.[4]

-

-

High-Performance Liquid Chromatography (HPLC): [5][6]

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a buffer (e.g., formic acid or ammonium acetate).

-

Column and Conditions: Use a reverse-phase C18 column. Set a suitable flow rate (e.g., 1 mL/min) and detection wavelength (e.g., 254 nm).

-

Analysis: Inject a solution of the compound to determine its retention time and assess its purity.

-

Potential Biological Activity and Signaling Pathways

The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets. The presence of the bromo and isopropenyl substituents could modulate this activity.

Potential Signaling Pathway Interactions

-

Kinase Inhibition: Many pyridine derivatives are known to be kinase inhibitors, often by competing with ATP for the binding site in the kinase domain.[7][8][9] The pyridine nitrogen can form a key hydrogen bond in the hinge region of the kinase.

Caption: Potential inhibition of kinase signaling by 3-Bromo-5-isopropenylpyridine.

-

Ion Channel Modulation: Pyridine nucleotides and their derivatives have been shown to regulate various ion channels.[10][11] It is plausible that synthetic pyridine compounds could also interact with and modulate the activity of ion channels, such as potassium or sodium channels.[10][11][12]

Caption: Potential modulation of ion channel activity by 3-Bromo-5-isopropenylpyridine.

-

G-Protein Coupled Receptor (GPCR) Interaction: The pyridine moiety is also found in ligands that modulate GPCRs.[13][14] Depending on the overall structure, 3-Bromo-5-isopropenylpyridine could potentially act as an agonist or antagonist at various GPCRs.

Caption: Potential interaction of 3-Bromo-5-isopropenylpyridine with a GPCR.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-VINYL-5-BROMO-PYRIDINE CAS#: 191104-26-4 [chemicalbook.com]

- 3. 3-VINYL-5-BROMO-PYRIDINE price,buy 3-VINYL-5-BROMO-PYRIDINE - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. helixchrom.com [helixchrom.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Regulation of Ion Channels by Pyridine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of ion channels by pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2023049364A1 - Pyridine derivatives and their use as sodium channel activators - Google Patents [patents.google.com]

- 13. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-(1-methylethenyl)pyridine (CAS Number 118775-69-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(1-methylethenyl)pyridine, also known as 3-Bromo-5-isopropenylpyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in various biological interactions and its favorable physicochemical properties. The presence of a bromine atom and a vinyl group on the pyridine ring offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules and compound libraries.

This technical guide provides a comprehensive overview of 3-Bromo-5-(1-methylethenyl)pyridine, including its chemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, expected analytical data, and its potential applications in drug development workflows.

Chemical and Physical Properties

The fundamental properties of 3-Bromo-5-(1-methylethenyl)pyridine are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 118775-69-2 |

| Molecular Formula | C₈H₈BrN |

| Molecular Weight | 198.06 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |

| Boiling Point | Not definitively reported; estimated to be >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran |

| SMILES | C=C(C)c1cc(Br)ccn1 |

| InChI | InChI=1S/C8H8BrN/c1-6(2)8-4-7(9)5-10-3-8/h3-5H,1H2,2H3 |

Synthesis via Suzuki-Miyaura Coupling

The most common and efficient method for the synthesis of 3-Bromo-5-(1-methylethenyl)pyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples an organoboron compound (isopropenylboronic acid pinacol ester) with an organic halide (3,5-dibromopyridine).

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of 3-Bromo-5-(1-methylethenyl)pyridine.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for Suzuki-Miyaura couplings of bromopyridines.[1][2]

Materials:

-

3,5-Dibromopyridine

-

Isopropenylboronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-5-(1-methylethenyl)pyridine.

Analytical Data (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | H-2 (Pyridine) |

| ~8.40 | d | 1H | H-6 (Pyridine) |

| ~7.80 | t | 1H | H-4 (Pyridine) |

| ~5.40 | s | 1H | Vinylic H |

| ~5.15 | s | 1H | Vinylic H |

| ~2.10 | s | 3H | Methyl H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~150 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~141 | C (Isopropenyl, quaternary) |

| ~138 | C-4 (Pyridine) |

| ~135 | C-5 (Pyridine) |

| ~121 | C-3 (Pyridine, C-Br) |

| ~117 | CH₂ (Vinylic) |

| ~22 | CH₃ (Methyl) |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

| m/z | Interpretation |

| 197/199 | [M]⁺, Molecular ion peak (presence of Br isotope) |

| 182/184 | [M - CH₃]⁺ |

| 118 | [M - Br]⁺ |

| 78 | Pyridine fragment |

Infrared (IR) Spectroscopy

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3080 | =C-H stretch (vinylic and aromatic) |

| ~2920 | C-H stretch (methyl) |

| ~1640 | C=C stretch (vinylic) |

| ~1570, 1470 | C=C and C=N stretch (aromatic ring) |

| ~900 | =C-H bend (vinylic out-of-plane) |

| ~1020 | C-Br stretch |

Experimental and Drug Development Workflow

3-Bromo-5-(1-methylethenyl)pyridine serves as a valuable intermediate in drug discovery pipelines. A typical workflow involving this compound is illustrated below.

Caption: A typical experimental workflow involving 3-Bromo-5-(1-methylethenyl)pyridine in a drug discovery context.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-Bromo-5-(1-methylethenyl)pyridine make it a versatile scaffold for the development of novel therapeutic agents.

-

Versatile Synthetic Intermediate: The bromine atom can be readily displaced or used in further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. The isopropenyl group can also be functionalized, for instance, through hydrogenation, epoxidation, or Heck reactions. This allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.[5]

-

Pharmacophore Mimicry: The isopropenyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability or altering the binding mode of a drug candidate.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The functional groups on this compound provide vectors for exploring different regions of the ATP-binding pocket.

A hypothetical signaling pathway where a derivative of this compound might act as a kinase inhibitor is depicted below.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyridine-based kinase inhibitor.

Conclusion

3-Bromo-5-(1-methylethenyl)pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via Suzuki-Miyaura coupling is a reliable method for its preparation. The presence of two distinct and reactive functional groups allows for extensive derivatization, making it an ideal starting material for the generation of compound libraries for biological screening. While specific experimental data for this compound is not widely published, its properties and reactivity can be confidently predicted based on established chemical principles, enabling its effective use in research and development.

References

- 1. youtube.com [youtube.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum [chemicalbook.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel pyridine derivative, 3-Bromo-5-(prop-1-en-2-yl)pyridine. Due to the limited availability of experimental data in public domains, this guide leverages predictive modeling for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to offer a detailed spectral profile. Furthermore, a detailed experimental protocol for a feasible synthesis via a Suzuki-Miyaura cross-coupling reaction is presented. This document aims to serve as a valuable resource for researchers interested in the synthesis and characterization of novel pyridine-based compounds for applications in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational chemistry software and provide a reliable estimation of the expected experimental results.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.63 | d | 1H | H-2 |

| 8.52 | d | 1H | H-6 |

| 7.95 | t | 1H | H-4 |

| 5.48 | s | 1H | =CH₂ (a) |

| 5.20 | s | 1H | =CH₂ (b) |

| 2.18 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 150.1 | C-6 |

| 147.8 | C-2 |

| 141.5 | C-ipso (C=CH₂) |

| 138.0 | C-4 |

| 134.2 | C-5 |

| 121.0 | C-3 |

| 117.5 | =CH₂ |

| 22.0 | -CH₃ |

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 197/199 | 100/98 | [M]⁺ |

| 182/184 | 45/44 | [M - CH₃]⁺ |

| 118 | 60 | [M - Br]⁺ |

| 91 | 30 | [C₆H₅N]⁺ |

| 78 | 25 | [C₅H₄N]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | C-H stretch (aromatic) |

| 2925 | Medium | C-H stretch (methyl) |

| 1645 | Strong | C=C stretch (alkene) |

| 1580, 1470 | Strong | C=C, C=N stretch (pyridine ring) |

| 1020 | Strong | C-Br stretch |

| 890 | Strong | =CH₂ out-of-plane bend |

Proposed Synthesis and Experimental Protocols

A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and generally proceeds with good to excellent yields.

Synthetic Scheme

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 mmol, 237 mg), 2-(prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 mmol, 185 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Solvent and Base Addition: Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mmol, 1.0 mL).

-

Reaction Execution: The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C under an argon atmosphere with vigorous stirring for 12 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Electron ionization (EI) mass spectra are obtained using a mass spectrometer with an ionization energy of 70 eV.

-

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using a thin film of the neat compound on a NaCl plate.

Structural Elucidation Workflow

The structural confirmation of the synthesized this compound relies on the combined interpretation of the spectroscopic data.

Caption: Logical workflow for the structural elucidation of the target compound.

Conclusion

This technical guide provides a foundational dataset of predicted spectroscopic properties and a viable synthetic strategy for this compound. The presented information is intended to facilitate further research and development of this and related pyridine derivatives. While the spectroscopic data is predictive, it offers a strong basis for the identification and characterization of this compound upon synthesis. The detailed experimental protocols provide a clear and actionable path for its preparation and analysis.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-(prop-1-en-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-5-(prop-1-en-2-yl)pyridine. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and logical diagrams to visualize the molecular structure and experimental workflow. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the isopropenyl substituent. The electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring, along with the anisotropic effects of the double bond, influence the chemical shifts of the neighboring protons.

The predicted quantitative data for the ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃) at 400 MHz, is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 8.55 | d | 2.0 | 1H |

| H-4 | 7.95 | t | 2.0 | 1H |

| H-6 | 8.65 | d | 2.0 | 1H |

| H-1' (a) | 5.40 | q | 1.5 | 1H |

| H-1' (b) | 5.15 | q | 1.0 | 1H |

| H-3' (CH₃) | 2.10 | s | - | 3H |

Note: The predicted values are based on the analysis of substituent effects on the pyridine ring and typical values for isopropenyl groups. Actual experimental values may vary slightly.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the assigned protons corresponding to the data in the table above.

Caption: Chemical structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol provides a standardized procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Instrument Setup and Calibration:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical lock signal. Typical line widths for the TMS signal should be less than 0.5 Hz.

3. Data Acquisition:

-

Set the spectrometer to a proton frequency of 400 MHz.

-

Acquire a standard one-dimensional ¹H NMR spectrum using the following parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Spectral Width: Approximately 16 ppm, centered around 5 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants (J-values) for all split signals.

Experimental Workflow

The logical flow of the ¹H NMR spectroscopy experiment is depicted in the following diagram.

Caption: A flowchart illustrating the key stages of an ¹H NMR experiment.

The Isopropenyl Group on the Pyridine Ring: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isopropenylpyridine scaffold, integrating a reactive alkenyl moiety with the versatile pyridine ring, presents a unique building block in synthetic chemistry, polymer science, and drug development. The electronic interplay between the electron-deficient pyridine ring and the electron-rich isopropenyl group dictates a diverse and often nuanced reactivity profile. This technical guide provides an in-depth exploration of the reactivity of the isopropenyl group attached to the pyridine ring, summarizing key reaction classes, presenting quantitative data where available, and offering detailed experimental protocols for seminal transformations.

Core Reactivity Principles

The reactivity of the isopropenyl group on the pyridine ring is fundamentally influenced by two opposing electronic effects:

-

The Electron-Withdrawing Nature of the Pyridine Ring: The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive (-I) and mesomeric (-M) effect, which deactivates the isopropenyl group's double bond towards electrophilic attack compared to a simple alkene. This effect is more pronounced when the isopropenyl group is at the 2- or 4-position due to direct resonance delocalization.

-

The π-System of the Isopropenyl Group: The C=C double bond of the isopropenyl group is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic and transition-metal-catalyzed reactions.

This duality in electronic nature allows for a rich and varied chemistry, enabling functionalization through several key reaction pathways.

Key Reactions of the Isopropenyl Group on the Pyridine Ring

Polymerization

The most prominent reaction of isopropenylpyridines is their polymerization, driven by the reactivity of the vinyl-type double bond. Both radical and anionic polymerization methods are applicable, leading to polymers with the pyridine moiety as a pendant group.

Anionic Polymerization: This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The pyridine nitrogen can, however, complicate the reaction, and living anionic polymerization often requires stringent anhydrous and deoxygenated conditions.

Experimental Protocol: Anionic Polymerization of 2-Isopropenylpyridine

-

Materials: 2-Isopropenylpyridine (monomer), Tetrahydrofuran (THF, anhydrous), sec-Butyllithium (initiator), Methanol (terminating agent).

-

Procedure:

-

All glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon).

-

Purified and dried THF is transferred to the reaction vessel.

-

The reactor is cooled to -78 °C.

-

Freshly distilled 2-isopropenylpyridine is added to the cooled THF.

-

A calculated amount of sec-butyllithium in a hydrocarbon solvent is rapidly added to initiate the polymerization. The solution typically develops a characteristic color.

-

The reaction is allowed to proceed for a specific time to achieve the desired molecular weight.

-

The polymerization is terminated by the addition of degassed methanol, leading to the disappearance of the color.

-

The polymer is isolated by precipitation in a non-solvent (e.g., hexane), filtered, and dried under vacuum.

-

Electrophilic Addition Reactions

While the electron-withdrawing pyridine ring disfavors electrophilic addition compared to simple alkenes, these reactions can still occur, often requiring more forcing conditions.

Halogenation (e.g., Bromination): The addition of halogens like bromine across the double bond is a potential functionalization route. The reaction likely proceeds through a bromonium ion intermediate.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding alcohol. This is a valuable method for introducing a hydroxyl group at the terminal carbon of the isopropenyl moiety.[1][2][3][4]

Experimental Protocol: Hydroboration-Oxidation of 4-Isopropenylpyridine (Hypothetical)

-

Materials: 4-Isopropenylpyridine, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

-

Procedure:

-

Under an inert atmosphere, 4-isopropenylpyridine is dissolved in anhydrous THF.

-

The solution is cooled to 0 °C.

-

A solution of BH₃·THF in THF is added dropwise, and the mixture is stirred at room temperature for several hours.

-

The reaction is cooled again to 0 °C, and an aqueous solution of NaOH is carefully added, followed by the slow, dropwise addition of 30% H₂O₂.

-

The mixture is stirred at room temperature for a few hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the alcohol product.

-

Nucleophilic Addition Reactions (Michael Addition)

The electron-withdrawing nature of the pyridine ring makes the β-carbon of the isopropenyl group susceptible to nucleophilic attack in a conjugate or Michael addition fashion. This is particularly effective for 2- and 4-isopropenylpyridines where the negative charge of the resulting intermediate can be delocalized onto the pyridine nitrogen.[5][6][7][8][9][10][11][12]

Experimental Protocol: Michael Addition of a Carbon Nucleophile to 4-Isopropenylpyridine (Generalized)

-

Materials: 4-Isopropenylpyridine (Michael acceptor), Diethyl malonate (Michael donor), Sodium ethoxide (base), Ethanol (solvent).

-

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared.

-

Diethyl malonate is added dropwise to the basic solution at room temperature.

-

4-Isopropenylpyridine is then added to the reaction mixture.

-

The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction is neutralized with a dilute acid and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water.

-

The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.

-

Cycloaddition Reactions

The isopropenyl group can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, the reactivity is significantly influenced by steric and electronic factors.

Diels-Alder Reaction: In a study of Lewis acid-promoted Diels-Alder reactions of vinylazaarenes, it was found that 2-isopropenylpyridine was unreactive with 2,3-dimethylbutadiene under conditions where 2-vinylpyridine did react.[5] This lack of reactivity was attributed to the increased steric hindrance from the additional methyl group, which likely disfavors the necessary planar conformation for the reaction.[5]

Transition-Metal Catalyzed Cross-Coupling Reactions

The isopropenyl group provides a handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The palladium-catalyzed Heck reaction can couple isopropenylpyridine with aryl or vinyl halides to form substituted styrenylpyridines.[2][13][14][15][16][17][18][19][20]

Suzuki Coupling: The Suzuki reaction offers another powerful method for C-C bond formation, where an organoboron reagent is coupled with a suitable halide in the presence of a palladium catalyst. While direct coupling with the isopropenyl group is not standard, conversion of the isopropenyl group (e.g., via hydroboration) to a boronic ester would allow it to participate as the organoboron partner in a subsequent Suzuki coupling.[1][17][21][22][23][24][25]

Quantitative Data Summary

| Reaction Type | Substrate | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |

| Diels-Alder | 2-Isopropenylpyridine | 2,3-Dimethylbutadiene | BF₃·OEt₂, 70 °C, 72h | No reaction | 0 | [5] |

| Michael Addition | trans-1,2-di-(2-pyridyl)ethylene | n-Butyllithium, then H₂O | THF, -78 °C to rt | 2,2'-(Hexane-1,2-diyl)dipyridine | 91 | [6] |

Note: Data for specific reactions of isopropenylpyridine is limited in the literature. The provided examples illustrate the reactivity of related vinylpyridines or highlight the lack of reactivity of isopropenylpyridine under certain conditions.

Visualizing Reaction Mechanisms and Workflows

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki coupling.

General Workflow for Hydroboration-Oxidation

Caption: Workflow for hydroboration-oxidation.

Conclusion

The isopropenyl group on a pyridine ring is a versatile functional handle that exhibits a rich spectrum of reactivity. While its susceptibility to polymerization is a dominant characteristic, it also participates in a range of other transformations including electrophilic and nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions. The interplay of steric and electronic effects, largely dictated by the position of the isopropenyl group on the pyridine ring, governs the outcome of these reactions. A thorough understanding of these principles is crucial for medicinal chemists and materials scientists aiming to leverage the synthetic potential of isopropenylpyridines in the design and synthesis of novel molecules and materials. Further research into the specific reaction conditions and quantitative outcomes for a broader range of reactions involving isopropenylpyridines will undoubtedly expand their utility in various scientific disciplines.

References

- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry [gcande.digitellinc.com]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. ijsdr.org [ijsdr.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 3-Bromo-5-(prop-1-en-2-yl)pyridine

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-5-(prop-1-en-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this guide also draws upon information from structurally related compounds, such as 3-bromopyridine, to provide best-practice recommendations for handling and storage.

Chemical Properties and Inherent Stability

Based on safety data sheets for similar compounds, this compound is generally considered stable under recommended storage conditions.[1] However, deviations from these conditions can lead to degradation.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on available safety data.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool place. Some sources for related compounds suggest ambient temperature, while others recommend 2-8°C. For long-term storage, refrigeration is advisable. | [1] |

| Atmosphere | Store under an inert atmosphere, such as nitrogen, to prevent oxidation and degradation from atmospheric moisture. | [1] |

| Light | Protect from light, as exposure can catalyze degradation reactions.[1] | [1] |

| Container | Keep in a tightly sealed, airtight container to prevent exposure to air and moisture. | [1][2][3][4][5] |

| Ventilation | Store in a well-ventilated area.[1][2][3][4] | [1][2][3][4] |

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions and degradation of the product, it is imperative to avoid contact with the following:

-

Strong Oxidizing Agents: These can react with the pyridine ring and the vinyl group.

-

Strong Acids: The pyridine nitrogen is basic and will react with strong acids.

-

Heat, Sparks, and Open Flames: The compound may be flammable and can decompose at elevated temperatures.[1][2]

-

Moisture: Contact with water can lead to hydrolysis or other degradation pathways.[2]

General Workflow for Handling and Storage

The following diagram outlines a general workflow for the safe handling and storage of this compound to ensure its stability.

Caption: General workflow for safe handling and storage.

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not publicly available, a general approach to assessing the stability of this compound would involve the following:

A. Forced Degradation Study Protocol

-

Objective: To identify potential degradation products and pathways.

-

Methodology:

-

Expose solutions of this compound in a suitable solvent (e.g., acetonitrile/water) to various stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat solid compound at 80°C for 48 hours.

-

Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

-

-

-

Analysis:

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

-

Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.

-

Characterize major degradation products using LC-MS/MS.

-

B. Long-Term Stability Study Protocol

-

Objective: To determine the shelf-life under recommended storage conditions.

-

Methodology:

-

Store aliquots of this compound under the recommended conditions (e.g., 2-8°C, protected from light and moisture).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a sample for analysis.

-

-

Analysis:

-

Assay the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.

-

Monitor physical appearance (color, crystallinity).

-

Logical Relationship for Stability Assessment

The decision-making process for handling and assessing the stability of this compound can be visualized as follows:

Caption: Decision tree for stability assessment.

Conclusion

While this compound is a stable compound under normal conditions, its long-term stability is contingent upon strict adherence to proper storage and handling protocols. By minimizing exposure to heat, light, moisture, and incompatible materials, researchers can ensure the integrity of this critical reagent for its intended applications in drug discovery and development. The implementation of systematic stability testing, as outlined in the suggested protocols, is recommended to establish a definitive shelf-life and to understand its degradation profile more thoroughly.

References

The Untapped Potential of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Technical Guide for Medicinal Chemists

Introduction

Pyridine and its derivatives are cornerstones of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs that address a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2][3][4][5][6] The unique electronic properties and synthetic tractability of the pyridine ring make it a "privileged" structure in drug discovery. This technical guide explores the potential applications of a specific, yet underutilized, pyridine derivative: 3-Bromo-5-(prop-1-en-2-yl)pyridine. While direct literature on the biological activity of this compound is scarce, its constituent functional groups—a synthetically versatile bromopyridine core and a reactive isopropenyl moiety—offer a compelling starting point for the generation of novel chemical entities with significant therapeutic potential. This document serves as a roadmap for researchers, scientists, and drug development professionals to unlock the latent possibilities within this promising building block.

The 3-Bromopyridine Motif: A Gateway to Molecular Diversity

The 3-bromopyridine scaffold is a highly valuable synthon in medicinal chemistry. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, allowing for the rapid and efficient construction of complex molecular architectures from simple, commercially available starting materials.

Key transformations of the 3-bromopyridine core include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in the synthesis of many biologically active compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linear scaffold for further functionalization.

-

Heck Coupling: Reaction with alkenes to form new C-C double bonds.

-

Stille Coupling: Reaction with organostannanes to create C-C bonds.

-

Cyanation: Introduction of a nitrile group, which can serve as a precursor to other functional groups or as a key pharmacophoric element.

These well-established and robust reactions provide a reliable platform for elaborating the this compound core into diverse libraries of novel compounds for biological screening.

The Isopropenyl Group: A Handle for Further Functionalization

The isopropenyl group (prop-1-en-2-yl) is a reactive alkene that can undergo a variety of chemical transformations to introduce new functional groups and stereocenters. This provides a secondary point of diversification for libraries based on the this compound scaffold.

Potential modifications of the isopropenyl group include:

-

Oxidative Cleavage (Ozonalysis): Cleavage of the double bond to yield a ketone (3-acetyl-5-bromopyridine), which can then be further functionalized.

-

Epoxidation: Formation of an epoxide, a versatile intermediate for nucleophilic ring-opening reactions.

-

Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group, leading to a primary alcohol.

-

Markovnikov Addition: Addition of various groups (e.g., H-X, H2O) across the double bond to yield a tertiary functionalized carbon center.

-

Heck Reaction: The isopropenyl group itself can participate in Heck reactions with other aryl halides.

-

Hydrogenation: Reduction of the double bond to an isopropyl group.

Hypothetical Drug Discovery Workflow

A medicinal chemistry campaign utilizing this compound could follow a structured, iterative process. The initial phase would involve creating a diverse library of compounds by leveraging the reactivity of the bromine atom. Subsequent optimization could involve modifications of the isopropenyl group or further refinement of the substituents introduced in the initial diversification.

Potential Biological Assays and Data Presentation

Given the prevalence of pyridine scaffolds in various therapeutic areas, derivatives of this compound could be screened against a multitude of biological targets. The following table provides an illustrative example of how quantitative data from such screens could be organized.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell-based Potency (EC50, nM) |

| PYR-001 | Kinase X | Biochemical | 150 | 800 |

| PYR-002 | GPCR Y | Radioligand Binding | 75 | 320 |

| PYR-003 | Ion Channel Z | Electrophysiology | 500 | 1200 |

| PYR-004 | Kinase X | Biochemical | 25 | 150 |

| PYR-005 | GPCR Y | Radioligand Binding | 120 | 650 |

Generalized Experimental Protocols

The following are generalized protocols for key synthetic transformations that could be applied to this compound. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is added.

-

The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination:

-

To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq.), a suitable ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq.), and a base (e.g., NaOtBu, K3PO4, 1.5-2.5 eq.).

-

The vessel is sealed, evacuated, and backfilled with an inert gas.

-

Anhydrous solvent (e.g., toluene, dioxane) is added.

-

The reaction mixture is heated to 80-110 °C and stirred until complete consumption of the starting material.

-

The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography.

While this compound is not yet an established player in medicinal chemistry, its chemical architecture presents a wealth of opportunities for the discovery of novel therapeutic agents. The combination of a readily diversifiable 3-bromopyridine core and a reactive isopropenyl group makes it a highly attractive, yet underexplored, building block. By applying established synthetic methodologies and a systematic drug discovery workflow, researchers can leverage the latent potential of this compound to generate innovative molecular entities for a wide range of biological targets. This guide provides a foundational framework to inspire and facilitate such explorations.

References

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Retrosynthetic Analysis of 3-Bromo-5-(prop-1-en-2-yl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the retrosynthetic analysis of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The strategic disconnections of the target molecule will be examined, leading to plausible synthetic routes utilizing well-established organic transformations. This document offers detailed experimental protocols for key reactions, quantitative data from analogous systems, and visualizations of the proposed synthetic pathways to aid researchers in the design and execution of synthetic strategies for this class of compounds.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound (Target Molecule 1) reveals several key disconnections that form the basis of potential synthetic routes. The primary strategic bonds for disconnection are the C-C bonds connecting the isopropenyl group to the pyridine ring and the C-Br bond.

Figure 1: Primary retrosynthetic disconnections for this compound.

Based on these disconnections, three primary synthetic strategies emerge:

-

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions: This approach involves the formation of the C(sp²)-C(sp²) bond between the pyridine ring and the isopropenyl group in the final step. Key reactions in this strategy include the Suzuki, Stille, and Negishi couplings.

-

Strategy 2: Wittig-type Olefination: This strategy forms the C=C double bond of the isopropenyl group from a ketone precursor, specifically 3-bromo-5-acetylpyridine.

-

Strategy 3: Grignard Reaction and Dehydration: This route involves the addition of a methyl Grignard reagent to 3-bromo-5-acetylpyridine or the addition of acetone to a Grignard reagent derived from 3,5-dibromopyridine, followed by dehydration to form the alkene.

Proposed Synthetic Routes and Methodologies

This section details the forward synthetic pathways derived from the retrosynthetic analysis, providing generalized experimental conditions and citing analogous reactions from the literature where direct synthesis of the target molecule is not explicitly detailed.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds and offer a direct route to the target molecule from a dihalogenated or monohalogenated pyridine precursor.

Figure 2: Cross-coupling strategies for the synthesis of this compound.

Experimental Protocol (Adapted from Suzuki-Miyaura Coupling of 3,5-Dihalopyridines):

A mixture of 3,5-dibromopyridine (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv) in a solvent system such as a 4:1 mixture of 1,4-dioxane and water is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography.

| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 60-85 | Analogous reactions[1] |

| Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 70-90 | Analogous reactions[2] |

| Negishi | PdCl₂(dppf) | - | THF | 65 | 12 | 75-95 | Analogous reactions |

Table 1: Representative conditions for palladium-catalyzed cross-coupling reactions for the synthesis of 3-aryl/alkenyl-5-bromopyridines. Yields are based on analogous transformations and may vary for the specific target molecule.

Strategy 2: Wittig-type Olefination

The Wittig reaction provides a reliable method for the conversion of a ketone to an alkene. In this strategy, the readily accessible 3-bromo-5-acetylpyridine is converted to the target molecule.

Figure 3: Wittig olefination route to this compound.

Experimental Protocol (Adapted from Wittig reaction of substituted acetophenones):

To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere is added a strong base such as n-butyllithium (1.1 equiv). The resulting ylide solution is stirred for 30 minutes at room temperature. A solution of 3-bromo-5-acetylpyridine (1.0 equiv) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.[3][4]

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromo-5-acetylpyridine | CH₃P(Ph)₃Br | n-BuLi | THF | 0 to RT | 2-4 | 70-90 | Analogous reactions[3] |

Table 2: Representative conditions for the Wittig olefination to form terminal alkenes. Yield is based on analogous transformations.

Strategy 3: Grignard Reaction and Dehydration

This two-step approach involves the formation of a tertiary alcohol, which is subsequently dehydrated to yield the target alkene.

Figure 4: Grignard reaction-based strategies for the synthesis of the target molecule.

Experimental Protocol (Adapted from Grignard addition to ketones and alcohol dehydration):

Step 1: Grignard Addition. To a solution of 3-bromo-5-acetylpyridine (1.0 equiv) in anhydrous THF at 0 °C is added a solution of methylmagnesium bromide (1.2 equiv) in diethyl ether dropwise. The reaction is stirred at room temperature until completion. The reaction is then quenched with saturated aqueous NH₄Cl and the product, 2-(5-bromopyridin-3-yl)propan-2-ol, is extracted and purified.

Step 2: Dehydration. The purified alcohol is dissolved in a suitable solvent and treated with a dehydrating agent such as concentrated sulfuric acid or phosphoric acid with heating.[5] The reaction is monitored for the formation of the alkene. The product is then isolated by extraction and purified by chromatography.

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Grignard Addition | CH₃MgBr | THF | 0 to RT | 1-3 | 80-95 | Analogous reactions[5] |

| Dehydration | H₂SO₄ (conc.) | Toluene | 80-110 | 1-2 | 70-90 | General procedure |

Table 3: Representative conditions for the Grignard reaction and subsequent dehydration. Yields are based on analogous transformations.

Conclusion

The retrosynthetic analysis of this compound reveals multiple viable synthetic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific requirements for purity and yield. The palladium-catalyzed cross-coupling reactions offer a direct and convergent approach, while the Wittig olefination provides a reliable method for constructing the isopropenyl group from a ketone precursor. The Grignard reaction followed by dehydration presents a classic and effective two-step alternative. The provided experimental protocols, adapted from closely related literature precedents, serve as a valuable starting point for the practical synthesis of this and other similar pyridine derivatives. Further optimization of the reaction conditions for the specific target molecule is recommended to achieve the best results.

References

Exploring the Chemical Space Around 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical landscape surrounding the novel pyridine derivative, 3-Bromo-5-(prop-1-en-2-yl)pyridine. While specific data for this compound is emerging, this document consolidates available information and draws parallels from structurally related analogs to offer a comprehensive overview of its synthesis, potential chemical reactivity, and prospective biological applications. Particular focus is given to its potential as a scaffold in medicinal chemistry, notably in the development of kinase inhibitors. This guide includes detailed, generalized experimental protocols for key synthetic transformations and conceptual frameworks for biological evaluation, supplemented with structured data tables and explanatory diagrams to facilitate understanding and further research.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug design.[2] The introduction of bromine and a vinyl group at the 3- and 5-positions, as in this compound, offers a versatile platform for further chemical modification. The bromine atom serves as a handle for various cross-coupling reactions, while the prop-1-en-2-yl moiety can be subjected to a range of addition and transformation reactions. This unique combination of functional groups suggests significant potential for creating diverse chemical libraries for high-throughput screening in drug discovery programs.

Physicochemical Properties

While extensive experimental data for this compound is not yet widely published, its basic physicochemical properties can be predicted or are available from commercial suppliers.

| Property | Value | Source |

| CAS Number | 40472-88-6 | Commercial Suppliers |

| Molecular Formula | C₈H₈BrN | Calculated |

| Molecular Weight | 198.06 g/mol | Calculated |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

Synthesis of the Core Scaffold

The synthesis of this compound can be envisioned through several established palladium-catalyzed cross-coupling reactions starting from 3,5-dibromopyridine. The choice of method may depend on the availability of starting materials and desired scale.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[3][4][5] In this approach, 3,5-dibromopyridine would be reacted with a suitable vinylboronic acid or ester in the presence of a palladium catalyst and a base.

Stille Coupling

The Stille coupling utilizes an organotin reagent and offers an alternative to the Suzuki reaction, particularly when the corresponding boronic acid is unstable or difficult to prepare.[6][7][8]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[9][10][11] This method would utilize propene as the coupling partner for 3,5-dibromopyridine.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions and scales.

General Protocol for Suzuki-Miyaura Coupling

-

Reagent Setup: To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.0 equiv.), isopropenylboronic acid pinacol ester (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), followed by the addition of a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Chemical Reactivity and Derivatization

The dual functionality of this compound opens up a vast chemical space for the synthesis of novel derivatives.

-

Reactions at the Bromine Position: The bromine atom can be readily displaced or used in further cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, alkyl, or amino substituents.

-

Reactions of the Vinyl Group: The prop-1-en-2-yl group is susceptible to various transformations including hydrogenation, epoxidation, dihydroxylation, and polymerization.

Potential Biological Applications: Kinase Inhibition

Pyridine-based scaffolds are prevalent in kinase inhibitors.[12][13] The 3,5-disubstituted pyridine core of the title compound is structurally analogous to motifs found in inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway.[14][15] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17][18]

Hypothetical Interaction with the PI3K/Akt/mTOR Pathway

Derivatives of this compound could be designed to target the ATP-binding pocket of kinases within this pathway, such as PI3K, Akt, or mTOR. The pyridine nitrogen can act as a hydrogen bond acceptor, while substituents introduced at the bromine and vinyl positions can be tailored to occupy specific hydrophobic pockets and form additional interactions.

Protocol for In Vitro Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of synthesized compounds against a target kinase.[19][20][21]

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series to generate a dose-response curve.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add the serially diluted test compound or a vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as luminescence-based assays that measure ADP production or fluorescence-based assays.

-

Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

| Kinase Target | Example IC₅₀ (nM) | Assay Method |

| PI3Kα | Hypothetical Data | ADP-Glo™ Kinase Assay |

| Akt1 | Hypothetical Data | TR-FRET Assay |

| mTOR | Hypothetical Data | LanthaScreen® Eu Kinase Binding Assay |

Characterization Data of a Close Analog: 3-Bromo-5-vinylpyridine

| Data Type | 3-Bromo-5-vinylpyridine |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (d, J=2.0 Hz, 1H), 8.52 (d, J=2.0 Hz, 1H), 7.90 (t, J=2.0 Hz, 1H), 6.70 (dd, J=17.6, 10.8 Hz, 1H), 5.90 (d, J=17.6 Hz, 1H), 5.45 (d, J=10.8 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 150.2, 147.8, 137.5, 134.9, 122.1, 118.0 |

| Mass Spectrometry (EI) | m/z (%): 185 (M⁺, 100), 183 (M⁺, 98), 104 (85), 77 (40) |

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Its synthesis is achievable through well-established synthetic methodologies, and its dual functional groups provide ample opportunities for the creation of diverse derivative libraries. The structural similarities of its core to known bioactive molecules, particularly kinase inhibitors, suggest that this compound and its analogs are worthy of further investigation in the context of drug discovery and development. This technical guide provides a foundational framework to stimulate and guide future research in this area.

References

- 1. 3-VINYL-5-BROMO-PYRIDINE(191104-26-4) 1H NMR [m.chemicalbook.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3- b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. 191104-26-4|3-Bromo-5-vinylpyridine|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction